REACTION_CXSMILES
|
C(OC[C:6]1[CH:15]=[C:14]([CH2:16][O:17]C(=O)C)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])(=O)C.C(=O)([O-])[O-].[K+].[K+]>>[OH:17][CH2:16][C:14]1[CH:15]=[C:6]2[C:7](=[CH:12][CH:13]=1)[C:8](=[O:9])[O:10][CH2:11]2 |f:1.2.3|
|
Name
|
methyl 2,4-bis(acetoxymethyl)benzoate
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C(=O)OC)C=CC(=C1)COC(C)=O
|
Name
|
|
Quantity
|
373.2 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
EXTRACTION
|
Details
|
after extraction
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C2COC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |